Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2,5-Dibromonicotinic Acid for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2,5-Dibromonicotinic acid. It moves beyond basic data to provide insights into its synthesis, characterization, and strategic application as a versatile building block in modern chemistry.
Core Chemical Identity and Physicochemical Properties
2,5-Dibromonicotinic acid, also known as 2,5-dibromo-3-pyridinecarboxylic acid, is a halogenated heterocyclic compound. Its structure features a pyridine ring substituted with two bromine atoms and a carboxylic acid group. This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis. The Chemical Abstracts Service (CAS) has assigned the number 29312-99-0 to this compound.[1]
The strategic placement of two bromine atoms at positions 2 and 5 provides differential reactivity. The bromine at the 2-position is activated towards nucleophilic substitution and organometallic cross-coupling reactions due to its position adjacent to the ring nitrogen. The bromine at the 5-position behaves more like a typical aryl bromide. This distinction is critical for its application in sequential, site-selective chemical modifications.
Table 1: Physicochemical Properties of 2,5-Dibromonicotinic Acid
| Property | Value | Source(s) |
| CAS Number | 29312-99-0 | [1][2] |
| Molecular Formula | C₆H₃Br₂NO₂ | [1][2] |
| Molecular Weight | 280.90 g/mol | [1][2] |
| IUPAC Name | 2,5-dibromopyridine-3-carboxylic acid | [3] |
| Melting Point | 184 °C | [4] |
| Boiling Point | 367.1 °C at 760 mmHg | [4] |
| Density | 2.2 g/cm³ | [4] |
| Appearance | White to off-white solid | [5] |
| pKa (Predicted) | 1.73 ± 0.10 | [5] |
Synthesis and Purification Strategy
The diagram below outlines a validated, multi-step synthetic workflow. The causality behind this choice is rooted in the reliability of the Sandmeyer reaction for converting an amino group on an aromatic ring into a halide, and the subsequent introduction of the carboxylic acid functionality.
Caption: Proposed synthesis workflow for 2,5-Dibromonicotinic acid.
Detailed Experimental Protocol (Proposed)
Disclaimer: This protocol is a scientifically informed proposal based on analogous reactions and should be optimized under appropriate laboratory conditions.
-
Step 1 & 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction.
-
In a reaction vessel maintained at 0-5 °C, dissolve 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr).
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt intermediate. The rationale for the low temperature is to maintain the stability of the diazonium salt.[6]
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. The mixture is then heated to facilitate the displacement of the diazonium group with bromide.[6]
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled, neutralized, and the product, 2,5-dibromopyridine, is extracted with an organic solvent (e.g., dichloromethane).
-
-
Step 3: Synthesis of 2,5-Dibromonicotinic Acid.
-
Dissolve the purified 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of lithium diisopropylamide (LDA). The rationale for using a strong, non-nucleophilic base like LDA at low temperature is to selectively deprotonate the 3-position, which is the most acidic proton due to the inductive effects of the adjacent bromine and ring nitrogen.
-
After stirring, add crushed dry ice (solid CO₂) to the reaction mixture. The lithiated intermediate acts as a potent nucleophile, attacking the carbon dioxide to form a carboxylate salt.
-
Allow the reaction to warm to room temperature, then quench with an acidic aqueous solution (e.g., 1M HCl) to protonate the carboxylate.
-
The final product, 2,5-Dibromonicotinic acid, can be isolated by extraction and purified by recrystallization.
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Spectroscopic Characterization (Predicted)
Authenticating the structure of 2,5-Dibromonicotinic acid is paramount. While a publicly available, fully assigned spectrum is scarce, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for substituted pyridines.[7][8][9]
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¹H NMR Spectroscopy: The pyridine ring will exhibit two aromatic proton signals.
-
The proton at the 4-position (H-4) is expected to be a doublet, coupled to the proton at the 6-position.
-
The proton at the 6-position (H-6) will also be a doublet, coupled to H-4.
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Due to the strong electron-withdrawing effects of the adjacent nitrogen and the bromine at the 5-position, the H-6 signal is expected to be the most downfield (highest ppm).
-
The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm).
-
-
¹³C NMR Spectroscopy: The spectrum will show six distinct signals.
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C=O (Carboxylic Acid): Expected in the 165-175 ppm region.
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C-Br (C2 and C5): These carbons directly attached to bromine will be significantly shifted. Their exact positions depend on the combination of electronic effects, but they are typically found in the 110-130 ppm range for brominated pyridines.
-
C-COOH (C3): The carbon bearing the carboxylic acid group.
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CH (C4 and C6): The two protonated carbons of the ring, with chemical shifts typically in the 130-155 ppm range, influenced by their position relative to the nitrogen and bromine atoms.
-
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2,5-Dibromonicotinic acid lies in its role as a versatile synthetic scaffold. Pyridine derivatives are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable physicochemical properties.[10][11] The two bromine atoms on the nicotinic acid core serve as orthogonal synthetic handles for building molecular complexity, primarily through metal-catalyzed cross-coupling reactions.
This allows for the systematic and differential functionalization of the pyridine core, which is a cornerstone of modern structure-activity relationship (SAR) studies in drug discovery.[12][13][14] For instance, a Suzuki coupling could be performed selectively at one position, followed by a Buchwald-Hartwig amination at the other, enabling the rapid generation of diverse compound libraries from a single, advanced intermediate.
Caption: Role of 2,5-Dibromonicotinic Acid as a versatile building block.
This strategic approach is invaluable for optimizing lead compounds, improving properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The carboxylic acid group provides an additional site for modification, such as amide bond formation, further expanding the accessible chemical space.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2,5-Dibromonicotinic acid is essential. It is classified as harmful if swallowed (Acute toxicity - Category 4, Oral).[4]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Standard safe handling practices include not eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep it segregated from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000202). Retrieved January 12, 2026, from [Link]
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